molecular formula C8H2F5NO B1404576 2,3-Difluoro-4-(trifluoromethoxy)benzonitrile CAS No. 1404194-78-0

2,3-Difluoro-4-(trifluoromethoxy)benzonitrile

Cat. No.: B1404576
CAS No.: 1404194-78-0
M. Wt: 223.1 g/mol
InChI Key: GWMOLENNARQMQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Difluoro-4-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H2F5NO It is characterized by the presence of two fluorine atoms and a trifluoromethoxy group attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-4-(trifluoromethoxy)benzonitrile typically involves the introduction of fluorine atoms and a trifluoromethoxy group onto a benzonitrile scaffold. One common method involves the reaction of 2,3-difluorobenzonitrile with trifluoromethoxy reagents under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4-(trifluoromethoxy)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The conditions often involve specific temperatures, pressures, and the presence of catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitrile derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .

Scientific Research Applications

2,3-Difluoro-4-(trifluoromethoxy)benzonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biological targets.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-(trifluoromethoxy)benzonitrile involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and a trifluoromethoxy group can influence its reactivity and binding affinity to various targets. These interactions can lead to changes in biological activity and chemical reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Difluoro-4-(trifluoromethoxy)benzonitrile is unique due to the specific arrangement of fluorine atoms and the trifluoromethoxy group on the benzonitrile core. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .

Properties

IUPAC Name

2,3-difluoro-4-(trifluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F5NO/c9-6-4(3-14)1-2-5(7(6)10)15-8(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMOLENNARQMQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)F)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Difluoro-4-(trifluoromethoxy)benzonitrile
Reactant of Route 2
Reactant of Route 2
2,3-Difluoro-4-(trifluoromethoxy)benzonitrile
Reactant of Route 3
Reactant of Route 3
2,3-Difluoro-4-(trifluoromethoxy)benzonitrile
Reactant of Route 4
Reactant of Route 4
2,3-Difluoro-4-(trifluoromethoxy)benzonitrile
Reactant of Route 5
Reactant of Route 5
2,3-Difluoro-4-(trifluoromethoxy)benzonitrile
Reactant of Route 6
Reactant of Route 6
2,3-Difluoro-4-(trifluoromethoxy)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.